Cas no 1805967-69-4 (2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride structure
1805967-69-4 structure
Product name:2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride
CAS No:1805967-69-4
MF:C6H2Br2ClF2NO2S
MW:385.408384799957
CID:4848724

2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride
    • Inchi: 1S/C6H2Br2ClF2NO2S/c7-3-1-2(15(9,13)14)4(6(10)11)5(8)12-3/h1,6H
    • InChI Key: FQRMSQRLDZLEEV-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=C(C=C(N=1)Br)S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 324
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4

2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029075301-1g
2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1805967-69-4 97%
1g
$1,490.00 2022-04-01
Alichem
A029075301-500mg
2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1805967-69-4 97%
500mg
$823.15 2022-04-01
Alichem
A029075301-250mg
2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride
1805967-69-4 97%
250mg
$489.60 2022-04-01

Additional information on 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride

Introduction to 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1805967-69-4)

2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1805967-69-4) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of bromine and difluoromethyl groups, which contribute to its chemical stability and reactivity. The sulfonyl chloride functional group further enhances its potential for use in various synthetic transformations and drug development processes.

The chemical structure of 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride is composed of a pyridine ring substituted with two bromine atoms at the 2 and 6 positions, a difluoromethyl group at the 3 position, and a sulfonyl chloride group at the 4 position. This combination of substituents imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of complex molecules.

In recent years, there has been a growing interest in the use of halogenated pyridines in the development of novel pharmaceuticals. The presence of bromine atoms in 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride can enhance the lipophilicity and metabolic stability of derived compounds, which are crucial factors in drug design. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, potentially modulating its biological activity.

The sulfonyl chloride functional group is particularly noteworthy for its reactivity. It can readily undergo nucleophilic substitution reactions, making it an excellent electrophilic reagent for the synthesis of sulfonamides and other derivatives. This versatility has led to its widespread use in the preparation of bioactive molecules, including those with potential therapeutic applications.

Recent studies have explored the synthetic applications of 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride in the context of drug discovery. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potent inhibitors targeting specific enzymes involved in various diseases. One notable example is its use in the development of inhibitors for kinases, which are important targets in cancer therapy.

The pharmacological properties of compounds derived from 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride have also been investigated. Studies have shown that these derivatives exhibit promising activity against a range of biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative disorders. The ability to fine-tune the structure through synthetic modifications allows for the optimization of these properties for specific therapeutic applications.

In addition to its role in drug discovery, 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride has found applications in other areas of chemical research. For example, it has been used as a building block in the synthesis of materials with unique optical and electronic properties. The combination of halogenated and fluorinated functionalities provides opportunities for developing materials with tailored performance characteristics.

The synthesis of 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the bromination and fluorination of pyridine derivatives followed by sulfonation to introduce the sulfonyl chloride group. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale with improved efficiency.

From a safety perspective, it is important to handle 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride with caution due to its reactivity and potential health hazards associated with exposure to sulfonyl chlorides. Proper personal protective equipment (PPE) and adherence to safety protocols are essential when working with this compound.

In conclusion, 2,6-Dibromo-3-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1805967-69-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an invaluable intermediate for the synthesis of bioactive molecules and materials with diverse applications. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing medical challenges.

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